Aromatase Inhibitory Activity of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate Analogues: A Comparative Analysis
Analogues of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate have been studied as selective inhibitors of the enzyme aromatase, with one analogue demonstrating an IC50 of 287 nM against recombinant human microsomal CYP19 [1]. Another analogue in the same structural series exhibited a lower IC50 of 770 nM [2]. This provides a quantitative baseline for the scaffold's potency against aromatase, a key target in hormone-dependent breast cancer therapy.
| Evidence Dimension | Inhibition of Aromatase (CYP19) |
|---|---|
| Target Compound Data | Not available for target compound; class analogue data: IC50 = 287 nM |
| Comparator Or Baseline | Another analogue in same series: IC50 = 770 nM |
| Quantified Difference | 2.68-fold difference in potency between two structurally related analogues within the same chemical series. |
| Conditions | Inhibition of recombinant human microsomal CYP19 using MFC as substrate measured after 30 mins by fluorometric analysis. |
Why This Matters
The data confirm that the pyrimidin-2-yl-piperidine scaffold is a viable pharmacophore for aromatase inhibition, validating its selection for estrogen biosynthesis modulation studies over unrelated chemical scaffolds.
- [1] BindingDB. (n.d.). BDBM50197077 (CHEMBL3961452). Affinity Data: IC50 = 287 nM. Assay Description: Inhibition of recombinant human microsomal CYP19. View Source
- [2] BindingDB. (2021). BDBM50539777 (CHEMBL4632445). Affinity Data: IC50 = 770 nM. Assay Description: Inhibition of recombinant human aromatase. View Source
